molecular formula C8H6Cl2N2O B3295184 3,4-Dichloro-6-methoxy-1H-indazole CAS No. 887569-96-2

3,4-Dichloro-6-methoxy-1H-indazole

Cat. No.: B3295184
CAS No.: 887569-96-2
M. Wt: 217.05 g/mol
InChI Key: GVEWYJVSLXKATA-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-methoxy-1H-indazole is a bicyclic heteroaromatic compound featuring an indazole core (a fused benzene and pyrazole ring). Its structure includes:

  • Chlorine atoms at positions 3 and 4, which confer electron-withdrawing effects and influence reactivity.
  • A methoxy group (-OCH₃) at position 6, contributing to solubility via polarity and steric effects.

Properties

IUPAC Name

3,4-dichloro-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEWYJVSLXKATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with methoxy-substituted benzaldehyde in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or toluene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3,4-Dichloro-6-methoxy-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-6-methoxy-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,4-dichloro-6-formyl-1H-indazole, while nucleophilic substitution of chlorine atoms can produce various substituted indazole derivatives .

Scientific Research Applications

3,4-Dichloro-6-methoxy-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-6-methoxy-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bonding (Donor/Acceptor) Key Properties
3,4-Dichloro-6-methoxy-1H-indazole 3-Cl, 4-Cl, 6-OCH₃ ~231.06 (calculated) ~3.0 (estimated) 1 donor (NH), 3 acceptors High lipophilicity, moderate polarity
4-Chloro-1H-indazole 4-Cl 152.57 1.8 1 donor (NH), 1 acceptor Lower lipophilicity, simpler reactivity
3-Bromo-4-chloro-6-methoxy-1H-indazole 3-Br, 4-Cl, 6-OCH₃ 261.50 3.2 1 donor (NH), 2 acceptors Increased steric bulk due to Br substitution
3-Chloro-6-methoxy-4-nitro-1H-indazole 3-Cl, 6-OCH₃, 4-NO₂ 257.62 ~2.5 (estimated) 1 donor (NH), 5 acceptors Strong electron withdrawal (NO₂), acidic NH

Key Observations:

  • Lipophilicity: The dichloro-methoxy derivative (target compound) has higher LogP than mono-substituted analogs (e.g., 4-chloro-1H-indazole) due to increased halogen content .
  • Electronic Effects : The nitro group in 3-Chloro-6-methoxy-4-nitro-1H-indazole enhances electrophilicity, whereas methoxy and halogens modulate electron density for nucleophilic substitution or metal-coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-6-methoxy-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, a modified procedure from similar indazole derivatives (e.g., ) suggests refluxing chlorinated precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (110–130°C) for 12–24 hours. Yield optimization may require adjusting stoichiometry, solvent choice, and post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography . Monitoring reaction progress using TLC or HPLC is critical.

Q. Which spectroscopic techniques are most effective for characterizing 3,4-Dichloro-6-methoxy-1H-indazole?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. Infrared (IR) spectroscopy identifies functional groups like C-Cl (550–850 cm⁻¹) and methoxy (∼2850 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For structural ambiguity, X-ray crystallography or computational modeling (e.g., DFT) may resolve discrepancies .

Q. How can researchers address solubility challenges for biological assays involving 3,4-Dichloro-6-methoxy-1H-indazole?

  • Methodological Answer : Pre-dissolve in DMSO (10–50 mM stock), then dilute in aqueous buffers (PBS) with co-solvents like PEG-300 or Tween-80 to prevent precipitation. Vortexing or sonication aids dissolution. Validate solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy. Avoid exceeding the compound’s solubility limit in vivo formulations to ensure bioavailability .

Q. What stability considerations are critical for storing 3,4-Dichloro-6-methoxy-1H-indazole?

  • Methodological Answer : Store desiccated at −20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability by analyzing pH-dependent degradation (e.g., acidic/basic conditions via HPLC). For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) may enhance stability .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of 3,4-Dichloro-6-methoxy-1H-indazole in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). Combine with molecular docking (e.g., AutoDock Vina) to predict binding interactions at active sites. Validate via site-directed mutagenesis of target enzymes (e.g., cytochrome P450 isoforms) and compare IC₅₀ values under varying substrate concentrations .

Q. What strategies resolve contradictory data in SAR studies of halogenated indazoles?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Control for batch-to-batch variability by repeating syntheses with standardized protocols. Meta-analysis of published data (e.g., PubChem BioAssay) identifies trends in halogen positioning effects on activity .

Q. How can analytical methods (e.g., HPLC) be optimized for quantifying trace impurities in 3,4-Dichloro-6-methoxy-1H-indazole?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Adjust detection wavelength to the compound’s λmax (∼270–300 nm for indazoles). Spike samples with known impurities (e.g., dechlorinated byproducts) to validate resolution. For sub-1% impurities, employ LC-MS/MS with MRM mode .

Q. What experimental designs mitigate interference from the methoxy group in electrophilic substitution reactions?

  • Methodological Answer : Protect the methoxy group via silylation (e.g., TMSCl) before introducing electrophiles. Alternatively, use directing groups (e.g., boronic esters) to control regioselectivity. Monitor reaction intermediates via in-situ IR or NMR to optimize reaction quenching and minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-6-methoxy-1H-indazole
Reactant of Route 2
3,4-Dichloro-6-methoxy-1H-indazole

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